N-cyclopropyl-4-ethoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3 |
InChI Key |
HWQBOXRPRYVKTC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
solubility |
36.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Application |
|---|---|---|---|
| This compound | Ethoxy, cyclopropylamine | Not reported | Hypothesized antimicrobial activity* |
| N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide | Nitro, cyclopropylaminoethyl | ~285 (estimated) | Synthetic intermediate for drug design |
| N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Nitro, methyl, cyclopropyl | 299.35 | Antimicrobial research |
| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | Ethylphenyl, methyl | Not reported | Structural studies, ligand design |
| N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide | Methoxy, benzyl | Not reported | Enzyme inhibition, therapeutic leads |
Key Observations :
- Nitro vs. Ethoxy Groups: Compounds with nitro substituents (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
- Cyclopropyl Moieties : Cyclopropyl groups in sulfonamides (e.g., ) are associated with increased rigidity and resistance to oxidative metabolism, which may prolong biological half-life compared to linear alkyl chains.
- Biological Activity : While nitro-substituted analogs are explicitly linked to antimicrobial applications , the ethoxy variant’s larger steric profile may favor interactions with hydrophobic enzyme pockets, as seen in similar methoxy derivatives .
Pharmacological Potential
- Antimicrobial Activity: Compounds like N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide demonstrate efficacy against bacterial pathogens , suggesting that the target compound’s ethoxy group could be optimized for enhanced selectivity.
Preparation Methods
Reaction Conditions
-
Reagents : 4-Ethoxybenzenesulfonyl chloride (1.2 equiv), cyclopropylamine (1.0 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM) at 0–5°C.
-
Workup : The mixture is stirred for 12 hours, washed with brine, and concentrated under reduced pressure.
-
Purification : Recrystallization from methanol yields the product as a white solid.
Analytical Data
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | 99.1% |
| Melting Point | 128–130°C |
Nucleophilic Substitution via Intermediate Sulfonates
This method employs a two-step strategy to introduce the ethoxy group after sulfonamide formation, ideal for substrates sensitive to direct functionalization.
Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide
Step 2: Ethoxylation of the Nitro Intermediate
Key Optimization
-
Temperature Control : Maintaining 80°C prevents decomposition of the nitro intermediate.
-
Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation.
Palladium-Catalyzed Cross-Coupling
For substrates requiring regioselective modification, palladium-mediated coupling offers precision. This method is adapted from Suzuki-Miyaura protocols for boronic acid derivatives.
Reaction Protocol
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 98.7% |
| Regioselectivity | >99:1 (para:ortho) |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields.
Optimized Procedure
-
Reagents : 4-Ethoxybenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).
-
Conditions : Microwave heating at 100°C for 20 minutes in acetonitrile.
Continuous Flow Reactor Synthesis
Industrial-scale production leverages continuous flow systems for enhanced safety and consistency.
Setup Parameters
-
Residence Time : 30 minutes.
-
Temperature : 70°C.
-
Reagent Flow Rates : 5 mL/min (sulfonyl chloride), 5 mL/min (amine).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 92 | 99.1 | High | Moderate |
| Nucleophilic Substitution | 85 | 98.5 | Medium | Low |
| Palladium Coupling | 89 | 98.7 | Low | High |
| Microwave | 94 | 99.3 | Medium | Moderate |
| Continuous Flow | 96 | 99.0 | Very High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
